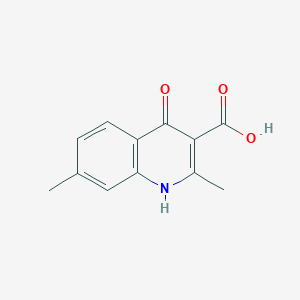
2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery due to its presence in numerous biologically active compounds. This particular compound is notable for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another approach includes the use of monoethyl malonate with N,N’-dicyclohexylcarbodiimide to form intermediate anilides, which then undergo cyclization .
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic methodologies, such as one-pot reactions or flow chemistry techniques. These methods aim to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-2,4-diones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit HIV-1 integrase, an enzyme crucial for the replication of the virus . The compound binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .
Comparison with Similar Compounds
Norfloxacin: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Quinine: A naturally occurring compound with a similar quinoline structure.
Uniqueness: 2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution at positions 2 and 7 enhances its stability and reactivity compared to other quinoline derivatives .
Properties
CAS No. |
860206-40-2 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2,7-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-6-3-4-8-9(5-6)13-7(2)10(11(8)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
VFGBFYRFHNFJDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=C(N2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


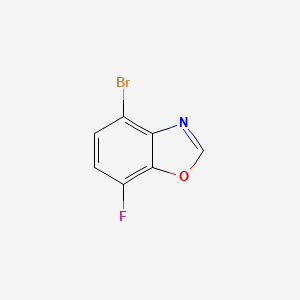
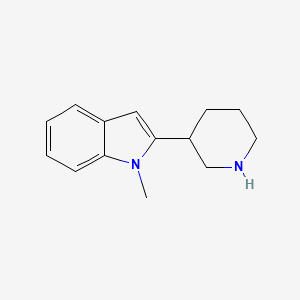
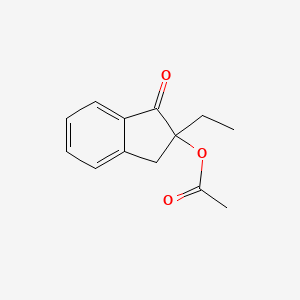

![4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11886371.png)
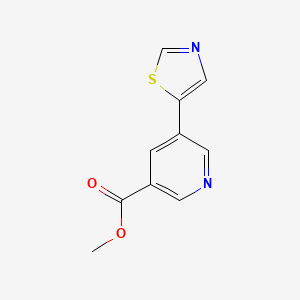
![2-[(3-Methoxyphenyl)methyl]azepane](/img/structure/B11886384.png)
![2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B11886401.png)
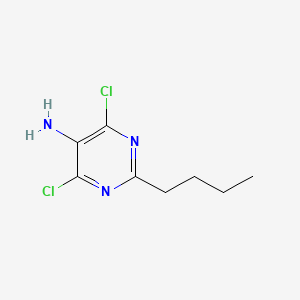
![[2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)
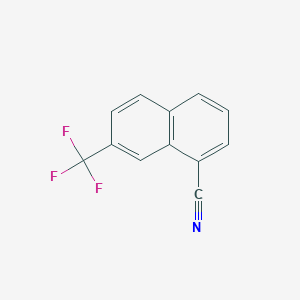
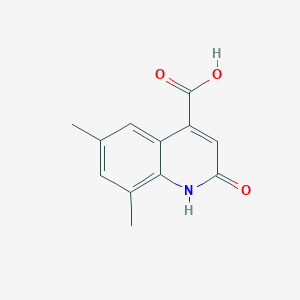
![5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11886434.png)

